Mechanism of Action of Veracevine on Voltage-Gated Sodium Channels
Mechanism of Action of Veracevine on Voltage-Gated Sodium Channels
An In-depth Technical Guide:
Abstract
Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in excitable cells. Their precise regulation is critical for normal physiological function, making them a key target for a diverse array of neurotoxins and therapeutic agents. Veracevine, a C-nor-D-homosteroidal alkaloid from plants of the Liliaceae family, is a potent modulator of VGSC function.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms through which veracevine exerts its effects. By binding to the highly conserved Neurotoxin Receptor Site 2 within the channel's inner pore, veracevine induces profound alterations in channel gating.[3][4] It preferentially interacts with the open state of the channel, causing a dramatic hyperpolarizing shift in the voltage-dependence of activation and a near-complete inhibition of inactivation.[3][5][6][7] The result is a persistent, non-inactivating sodium influx that leads to membrane depolarization and sustained cellular excitation. This guide will dissect these mechanisms, present the key experimental data that form our understanding, and detail the electrophysiological protocols necessary to probe these interactions, providing a critical resource for researchers in pharmacology, neuroscience, and drug development.
Introduction to Voltage-Gated Sodium Channels and Veracevine
The Central Role of Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of electrical signals in tissues such as nerve, muscle, and heart.[8][9] Mammalian VGSCs are typically composed of a large, pore-forming α-subunit (~260 kDa) and one or more smaller auxiliary β-subunits.[10][11] The α-subunit is the functional core of the channel, organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[8][12] The S1-S4 segments in each domain form a voltage-sensing domain (VSD), while the S5-S6 segments and the intervening P-loops from all four domains assemble to create the central ion-conducting pore.[11]
These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[10][12] Upon membrane depolarization, the channel rapidly transitions from the resting to the open state (activation), allowing a selective influx of Na+ ions down their electrochemical gradient. This influx is the basis of the rising phase of the action potential. Almost immediately, the channel enters a non-conducting inactivated state, a process crucial for terminating the signal and ensuring the unidirectional propagation of the action potential.[11][12]
Veracevine: A Prototypical Alkaloid Neurotoxin
Veracevine is a steroidal alkaloid found in the seeds of Schoenocaulon officinale and plants of the Veratrum genus.[1] It is the structural parent of the more widely studied compound, veratridine, which is the 3-veratroate ester of veracevine.[2] These compounds belong to a class of lipid-soluble neurotoxins that act as potent VGSC activators or "agonists." Rather than blocking the channel, they modify its gating properties to promote a state of persistent activity, leading to membrane depolarization and hyperexcitability.
The Molecular Mechanism of Veracevine Action
The profound physiological effects of veracevine stem from its specific interaction with the VGSC α-subunit, leading to distinct and measurable changes in channel gating kinetics and voltage-dependence.
Binding at Neurotoxin Receptor Site 2
Veracevine and related alkaloids, including batrachotoxin and aconitine, bind to a common site on the VGSC known as Neurotoxin Receptor Site 2 (Site II).[3][4][13] This site is a highly conserved region located within the central cavity, or inner pore, of the channel. Structural and mutagenesis studies have precisely mapped this receptor site to the intracellular ends of the pore-lining S6 transmembrane segments of Domains I, III, and IV.[3][4][14] This strategic location allows the bound toxin to physically influence the conformational changes associated with both the activation and inactivation gates. Recent high-resolution cryo-electron microscopy (cryo-EM) studies of related toxins have confirmed this location and even suggested the possibility of multiple or overlapping binding poses within this cavity, which may explain their multifaceted effects on channel function.[4][15][16][17]
State-Dependent and Use-Dependent Interaction
A critical feature of veracevine's mechanism is its state-dependent binding. The toxin exhibits a much higher affinity for the open state of the sodium channel compared to the resting (closed) state.[5][6][7] This means that the channel must first be opened by a depolarizing stimulus for the toxin to bind effectively.
This property gives rise to a "use-dependent" or "activity-dependent" effect, where the modification of channels by veracevine is enhanced by repetitive stimulation.[5][7] A train of depolarizing pulses, which repeatedly opens the channels, is often required in experimental settings to induce the characteristic veracevine-modified currents. Once bound, the dissociation of the toxin is very slow, particularly when the membrane is hyperpolarized, effectively "trapping" the channel in a modified, persistently active state.[5][6]
Profound Alteration of Channel Gating Properties
Once bound, veracevine dramatically alters the fundamental gating properties of the sodium channel.
-
Shift in Activation: The most significant effect is a large hyperpolarizing shift in the voltage-dependence of activation. Veracevine-modified channels open at membrane potentials that are far more negative than those required for normal channels.[3][6][7] This shift can be so substantial that a significant fraction of channels are open even at the normal resting membrane potential, leading to a constant depolarizing leak of Na+ ions.
-
Inhibition of Inactivation: Veracevine potently inhibits both fast and slow inactivation processes.[3][4][7][13] The inactivation gate, which normally occludes the pore within milliseconds of opening, is prevented from closing. This results in a persistent, non-inactivating sodium current that flows as long as the membrane remains depolarized.
-
Slowed Deactivation: The process of channel closing upon membrane repolarization (deactivation) is markedly slowed. This is observed experimentally as a large, slowly decaying "tail current" following a depolarizing pulse.[7][18]
-
Reduced Conductance: Interestingly, while promoting a persistently open state, toxins acting at Site II often cause a reduction in the single-channel conductance. This means that the rate of Na+ ion flow through a single veracevine-modified channel is lower than through an unmodified channel.[3][5][6]
Quantitative Impact on Channel Gating
The effects of veracevine and its analogs have been quantified using electrophysiology. While data for veracevine itself is less abundant than for veratridine, the mechanisms are homologous. The following table summarizes typical quantitative effects observed for veratridine on the human Nav1.7 channel, which serves as a representative model.
| Parameter | Control Condition | After Veratridine (75 µM) | Primary Effect | Reference |
| Peak Current (Ipeak) | Normalized to 100% | ~30% (IC50 ≈ 18.4 µM) | Dose-dependent inhibition | [7][19] |
| Half-Activation Voltage (V1/2) | -21.6 mV | -28.1 mV | ~ -6.5 mV hyperpolarizing shift | [18] |
| Half-Inactivation Voltage (V1/2) | -59.4 mV | -73.8 mV | ~ -14.4 mV hyperpolarizing shift | [18] |
| Persistent Current | Negligible | Substantial sustained current and tail current appear | Inhibition of inactivation | [7] |
Causality Behind the Data: The dose-dependent inhibition of the peak current may seem counterintuitive for a channel "activator." This occurs because the rapid binding to the open state and profound shift in inactivation prevent the coordinated, transient channel opening that generates the large peak current. Instead, the current becomes smeared out over time as a lower-amplitude, persistent influx. The hyperpolarizing shifts in both activation and inactivation V1/2 values are the direct quantitative measure of veracevine's primary effect: stabilizing the open state of the channel.
Experimental Protocols for Characterizing Veracevine's Action
The gold-standard methodology for investigating the effects of compounds like veracevine on VGSCs is patch-clamp electrophysiology .[20] This technique allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell under controlled voltage conditions.
Core Technique: Whole-Cell Voltage Clamp
This configuration allows control of the membrane potential of an entire cell (e.g., a HEK293 cell heterologously expressing a specific Nav subtype) while measuring the total current.
Protocol 1: Determining the Voltage-Dependence of Activation
Objective: To measure the voltage at which channels open and how this is altered by veracevine.
-
Holding Potential: Clamp the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Test Pulses: Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments for 50 ms).
-
Measure Peak Current: For each voltage step, measure the peak inward Na+ current (INa).
-
Calculate Conductance (G): Convert the peak current at each voltage (V) to conductance using the formula: G = INa / (V - Erev), where Erev is the reversal potential for Na+.
-
Construct G-V Curve: Plot the normalized conductance (G/Gmax) against the test potential.
-
Fit Data: Fit the resulting curve with the Boltzmann equation: G/Gmax = 1 / (1 + exp[(V1/2 - V)/k]), where V1/2 is the half-activation voltage and k is the slope factor.
-
Self-Validation: The protocol is repeated in the presence of veracevine. A leftward (hyperpolarizing) shift in the V1/2 value validates the expected mechanistic action of the compound.
Protocol 2: Determining the Voltage-Dependence of Steady-State Inactivation
Objective: To measure the voltage at which channels enter the inactivated state and become unavailable for opening.
-
Holding Potential: Clamp the cell at -120 mV.
-
Pre-pulses: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments). This step sets the initial fraction of inactivated channels.
-
Test Pulse: Immediately following each pre-pulse, apply a standard test pulse (e.g., to -10 mV) to open any channels that were not inactivated by the pre-pulse.
-
Measure Available Current: Measure the peak current elicited by the test pulse.
-
Construct Inactivation Curve: Plot the normalized current (I/Imax) against the pre-pulse potential.
-
Fit Data: Fit the curve with the Boltzmann equation: I/Imax = 1 / (1 + exp[(V - V1/2)/k]), where V1/2 is the half-inactivation voltage.
-
Self-Validation: In the presence of veracevine, a leftward shift in the V1/2 of inactivation is expected, confirming that channels inactivate at more negative potentials.[7][18]
Conclusion and Implications for Drug Development
The mechanism of action of veracevine on voltage-gated sodium channels is a classic example of gating modification. By binding to Neurotoxin Site 2 within the inner pore, it stabilizes the open state of the channel, leading to a hyperpolarizing shift in activation and a potent inhibition of inactivation.[3][6][7] This results in persistent channel opening, uncontrolled Na+ influx, and cellular hyperexcitability.
Understanding this detailed mechanism provides a crucial framework for the field of drug discovery. While veracevine itself is too toxic for therapeutic use, its binding site represents a key allosteric modulatory hub on the VGSC.
-
Informing Rational Drug Design: The detailed structural and functional knowledge of Site II can guide the design of novel, subtype-selective drugs. By targeting the unique residues within this site on different Nav isoforms (e.g., pain-related Nav1.7 vs. cardiac Nav1.5), it may be possible to develop more specific analgesics or antiarrhythmics with fewer side effects.[21][22][23]
-
Developing New Pharmacological Tools: Veracevine and veratridine remain invaluable research tools for studying VGSC biophysics and for use in high-throughput screening assays to identify new channel blockers or modulators.[7][24]
Future Directions: The advent of high-resolution cryo-EM has revolutionized our understanding of VGSC structure.[22][25] A key future goal will be to solve the structure of various Nav channel subtypes in complex with veracevine itself. This would provide atomic-level detail of the specific molecular interactions, explain its subtype-specific effects, and further empower structure-based drug design efforts aimed at this critical therapeutic target.
References
-
Structure and function of voltage-gated sodium channels - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Voltage-gated sodium channel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Licitra, G., et al. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]
-
Catterall, W. A. (2013). Structure and function of voltage-gated sodium channels at atomic resolution. The Journal of Physiology. [Link]
-
Marban, E., et al. (1998). Structure and function of voltage-gated sodium channels. The Journal of Physiology. [Link]
-
VERACEVINE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]
-
Sutro, J. B. (1986). Voltage-dependent gating of veratridine-modified Na channels. The Journal of General Physiology. [Link]
-
Veratridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2012). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Molecular Informatics. [Link]
-
Veracevine (C27H43NO8) - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Sutro, J. B. (1986). Voltage-dependent gating of veratridine-modified Na channels. PubMed. [Link]
-
Fan, C., et al. (2018). Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7. Acta Pharmacologica Sinica. [Link]
-
Fan, C., et al. (2018). Veratridine Modifies the Gating of Human Voltage-Gated Sodium Channel Nav1.7. PubMed. [Link]
-
VERACEVINE — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Jiang, D., et al. (2024). Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin. Office of Scientific and Technical Information. [Link]
-
Zhang, H., et al. (2016). Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. eLife. [Link]
-
Fan, C., et al. (2018). Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7. ResearchGate. [Link]
-
Monastyrnaya, M., et al. (2022). The Sea Anemone Neurotoxins Modulating Sodium Channels: An Insight at Structure and Functional Activity after Four Decades of Investigation. MDPI. [Link]
-
Deuis, J. R. (2017). Novel heterodimeric ion channel modulators derived from conotoxins and spider toxins. The University of Queensland eSpace. [Link]
-
Tibery, D. V., et al. (2021). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. MDPI. [Link]
-
Deuis, J. R., et al. (2017). Conotoxins Targeting Neuronal Voltage-Gated Sodium Channel Subtypes: Potential Analgesics?. PMC. [Link]
-
Saleh, S. N., & Greenwood, I. A. (2005). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of Physiology. [Link]
-
MacKenzie, J. S., et al. (2022). Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation. eScholarship. [Link]
-
VOLTAGE-GATED SODIUM CHANNELS AS PRIMARY TARGETS OF DIVERSE LIPID-SOLUBLE NEUROTOXINS. (n.d.). Semantic Scholar. [Link]
-
Abbass, M., et al. (2023). Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye. MDPI. [Link]
-
El-Yazbi, A. F., & Schulz, R. (2022). Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]
-
Toma, T., et al. (2016). Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. PMC. [Link]
-
Liu, C., et al. (2019). Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. PMC. [Link]
-
Al-Sabi, A., et al. (2017). A Short Guide to Electrophysiology and Ion Channels. University of Toronto Libraries. [Link]
-
Toma, T., et al. (2016). Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. PubMed. [Link]
-
Jiang, D., et al. (2024). Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin. PubMed. [Link]
-
Li, Z., et al. (2023). A structural atlas of druggable sites on Nav channels. PMC. [Link]
-
Catterall, W. A. (2011). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. PMC. [Link]
-
Pan, X., et al. (2021). Structural mapping of Nav1.7 antagonists. PMC. [Link]
-
Kopljar, I., et al. (2022). Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5. MDPI. [Link]
-
Pan, X., et al. (2021). Structural mapping of binding sites for Nav antagonists. ResearchGate. [Link]
-
Jiang, D., & Zhou, Q. (2020). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Veratridine - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-dependent gating of veratridine-modified Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 13. escholarship.org [escholarship.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye [mdpi.com]
- 16. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 21. bio.fsu.edu [bio.fsu.edu]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
